molecular formula C22H23NO8 B12799466 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (R-(R*,R*))- CAS No. 1850-90-4

1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (R-(R*,R*))-

Cat. No.: B12799466
CAS No.: 1850-90-4
M. Wt: 429.4 g/mol
InChI Key: HFGDOEGDRDVXPX-GBFLJEJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name of this compound systematically encodes its polycyclic architecture and stereochemical configuration. The base structure is identified as 1(3H)-isobenzofuranone, a bicyclic lactone comprising a benzene ring fused to a γ-lactone. The substituent at position 3 of this lactone consists of a 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl group, with additional stereochemical descriptors (R-(R,R)) specifying the absolute configuration.

The stereochemical notation (R-(R,R)) indicates three chiral centers in the molecule. The first R descriptor refers to the configuration at the isoquinoline-nitrogen-bearing carbon, while the R* notations denote relative configurations at other stereogenic centers. This stereochemical complexity arises from the tetrahydroisoquinoline system's fused ring structure and the dioxolo substituent's spatial arrangement.

The molecular formula C₂₂H₂₃NO₈ and molecular weight of 429.4 g/mol reflect the compound's oxygenation pattern and nitrogen content. Key identifiers include:

  • CAS Registry Number: 1850-90-4
  • InChIKey: HFGDOEGDRDVXPX-GBFLJEJBSA-N
  • SMILES: C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-]

Core Structural Motifs: Isobenzofuranone and Tetrahydroisoquinoline Systems

The molecule combines two principal pharmacophoric units:

  • Isobenzofuranone Core : A 1(3H)-isobenzofuranone system (C₈H₆O₂) featuring a benzene ring fused to a γ-lactone. This motif contributes rigidity to the structure and potential hydrogen-bonding capacity through the lactone carbonyl.
  • Tetrahydroisoquinoline System : A partially saturated isoquinoline derivative (C₁₀H₁₃NO₂) containing:
    • A tetrahydropyridine ring
    • Fused dioxolo group (dioxolo[4,5-g] substitution)
    • N-methyl group
    • N-oxide functionality

The fusion of these systems creates a three-dimensional architecture with multiple sites for stereochemical variation and molecular interactions. The tetrahydroisoquinoline moiety's chair conformation influences the spatial arrangement of methoxy and dioxolo substituents, while the isobenzofuranone's planar aromatic system may facilitate π-π stacking interactions.

Substituent Analysis: Methoxy, Dioxolo, and N-Oxide Functional Groups

Three distinct substituent classes dominate the molecule's chemical landscape:

Substituent Type Position(s) Structural Impact
Methoxy (-OCH₃) 4, 6, 7 - Electron-donating effects
- Steric hindrance at aromatic positions
- Hydrogen-bond acceptor sites
Dioxolo (-O-CH₂-O-) [4,5-g] fusion - Creates fused 1,3-dioxole ring
- Restricts rotation about isoquinoline core
- Modulates electron density
N-Oxide Tetrahydroisoquinoline nitrogen - Increases polarity
- Alters basicity (pKa ~4-5)
- Potential for redox activity

The N-oxide group results from oxidation of the tetrahydroisoquinoline's tertiary amine, converting it into a zwitterionic species with improved water solubility compared to parent alkaloids. This modification significantly impacts the molecule's electronic structure, as evidenced by the +0.81 partial charge on the oxidized nitrogen in computational models.

Comparative Structural Analysis with Related Isoquinoline Alkaloids

This compound shares structural homology with several bioactive isoquinoline derivatives:

Alkaloid Class Shared Features Divergent Features
Papaverine derivatives - Tetrahydroisoquinoline core
- Methoxy substitutions
- Lack of lactone system
- Absence of dioxolo ring
Narcotine analogs - N-oxide functionality
- Similar oxygenation pattern
- Varied substitution at C-3
- Different stereochemical configuration
Benzophenanthridines - Fused aromatic systems
- Methoxy groups
- Additional ring annulation - Higher molecular planarity

Properties

CAS No.

1850-90-4

Molecular Formula

C22H23NO8

Molecular Weight

429.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m1/s1

InChI Key

HFGDOEGDRDVXPX-GBFLJEJBSA-N

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-]

Canonical SMILES

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-]

Origin of Product

United States

Preparation Methods

Phthalide Formation via Hydroiodination-Triggered Cascade Reaction

A notable method for synthesizing 3-substituted isobenzofuranones involves a hydroiodination-triggered cascade reaction starting from 2-ethynylbenzoates. This metal-free, one-pot reaction uses iodine (I2), triphenylphosphine (PPh3), and water in chloroform (CDCl3) to achieve:

  • Desilylation
  • Hydroiodination
  • Cyclization
  • Reduction

This sequence efficiently yields 3-substituted phthalides in excellent yields and tolerates various functional groups on the side chain, including cyano, chloro, phenyl, and ester groups.

Schiff Base-Mediated Synthesis

Another approach uses a cascade reaction of glycine Schiff bases with 2-carbomethoxy benzaldehyde under acidic conditions. This involves:

  • Aldol condensation
  • Cyclization

to produce α-amino ester 3-substituted phthalides with good yields. Enantioselective versions of this reaction have been developed using bifunctional phase-transfer catalysts to obtain chiral phthalides with high enantiomeric excess.

Photochemical Catalysis

Photochemical methods have also been employed, where irradiation of indane-1,2,3-trione in degassed alcoholic solutions leads to 3-alkoxycarbonylphthalides and minor 3-alkoxyphthalide products via radical intermediates.

Functionalization of the Isoquinoline Moiety

The tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinoline fragment is typically synthesized separately through:

  • Construction of the isoquinoline skeleton via Pictet-Spengler or Bischler-Napieralski cyclization.
  • Introduction of methoxy and methyl groups by selective methylation and alkylation.
  • Formation of the 1,3-dioxolo ring by cyclization involving vicinal diol or methylenedioxy precursors.
  • Subsequent oxidation to the N-oxide using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation.

Coupling of the Isobenzofuranone and Isoquinoline Units

The key step involves coupling the isobenzofuranone core at the 3-position with the substituted isoquinoline derivative. This is often achieved by:

  • Nucleophilic substitution or addition reactions where the isoquinoline nitrogen or carbon nucleophiles attack electrophilic centers on the isobenzofuranone intermediate.
  • Use of activating groups or coupling reagents to facilitate bond formation.
  • Careful control of reaction conditions (temperature, solvent, pH) to preserve stereochemistry and functional group integrity.

Oxidation to N-Oxide

The final oxidation step to form the N-oxide is critical for biological activity and involves:

  • Use of selective oxidants such as m-CPBA.
  • Reaction monitoring to prevent overoxidation or degradation.
  • Purification by chromatography to isolate the desired stereoisomer (R-(R,R)).

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome Notes
1. Isobenzofuranone core synthesis Hydroiodination-triggered cascade I2, PPh3, H2O, CDCl3 3-substituted phthalides Metal-free, high yield
2. Alternative core synthesis Schiff base condensation Glycine Schiff base, 2-carbomethoxy benzaldehyde, acid α-Amino ester phthalides Enantioselective versions possible
3. Isoquinoline moiety synthesis Cyclization (Pictet-Spengler/Bischler-Napieralski) Aldehydes, amines, acid catalysts Tetrahydroisoquinoline derivatives Functional group introduction post-cyclization
4. Coupling reaction Nucleophilic substitution/addition Coupling reagents, controlled temp/solvent Coupled isobenzofuranone-isoquinoline Stereochemical control essential
5. N-oxide formation Oxidation m-CPBA or H2O2 N-oxide derivative Mild conditions to avoid side reactions

Research Findings and Optimization Notes

  • The hydroiodination cascade method is advantageous for its simplicity and avoidance of metal catalysts, which is beneficial for pharmaceutical applications.
  • Enantioselective synthesis using phase-transfer catalysts improves the stereochemical purity of the product, critical for biological activity.
  • Photochemical methods offer alternative routes but may require specialized equipment and careful control of radical intermediates.
  • Oxidation to the N-oxide must be carefully controlled to maintain the integrity of sensitive methoxy and dioxolo groups.
  • Purification techniques such as recrystallization and chromatographic separation are essential to isolate the desired stereoisomer and remove impurities.

Chemical Reactions Analysis

Reactivity of the N-Oxide Group

The N-oxide moiety in the isoquinoline ring influences reactivity:

  • Reduction : Likely reducible to the corresponding amine under catalytic hydrogenation (e.g., H₂/Pd-C), though direct evidence for this compound is limited .

  • Coordination Chemistry : The N-oxide may act as a Lewis base, forming complexes with transition metals .

Ring-Opening and Rearrangement

The isobenzofuranone lactone ring demonstrates susceptibility to nucleophilic attack:

  • Hydrolysis : Under basic conditions (e.g., NaOH), the lactone ring opens to form a dicarboxylic acid derivative .

  • Decarboxylation : Heating in acidic conditions (H₂SO₄) may lead to decarboxylation, yielding simpler aromatic compounds .

Biological Activity-Informed Reactivity

While not direct chemical reactions, biological studies reveal insights into functional group interactions:

  • Antileishmanial Activity : Derivatives inhibit Leishmania donovani topoisomerase II by binding to the enzyme-DNA complex, suggesting redox-active or intercalative properties .

  • Antiplatelet Activity : Analogous (Z)-3-benzylidene derivatives inhibit arachidonic acid-induced platelet aggregation via ROS scavenging and COX-1 modulation .

Comparative Reactivity with Structural Analogs

The compound’s methoxy and dioxolo groups confer distinct reactivity compared to simpler isobenzofuranones:

FeatureThis CompoundNoscapine (Analog)
N-Oxide PresenceEnhances polarity and solubilityAbsent
Methoxy Substitution6,7-Dimethoxy stabilizes the ringSingle methoxy at position 6
Dioxolo GroupElectron-donating, steric bulkAbsent

Key Reaction Mechanisms

  • Acylative Cyclization (Source 2):

    • Step 1: Nucleophilic attack of the N-oxide oxygen on the anhydride.

    • Step 2: Intramolecular lactonization to form the isobenzofuranone ring.

    Nicotinic acid 1-oxide+(RCO)2O4-Aza-isobenzofuranone+RCOOH\text{Nicotinic acid 1-oxide} + (\text{RCO})_2\text{O} \rightarrow \text{4-Aza-isobenzofuranone} + \text{RCOOH}
  • Aldol-Lactonization (Source 5):

    • Step 1: Acid-catalyzed aldol condensation between phthalaldehydic acid and acetophenone.

    • Step 2: Cyclization via lactone formation.

    Phthalaldehydic acid+Ar-CO-RH+Isobenzofuranone derivative\text{Phthalaldehydic acid} + \text{Ar-CO-R} \xrightarrow{\text{H}^+} \text{Isobenzofuranone derivative}

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its derivatives have shown promising results in:

  • Anticancer Activity : Certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications to the isobenzofuranone core can enhance its efficacy against tumors by inducing apoptosis in cancer cells .

Neuroprotective Effects

Research has demonstrated that the compound can improve outcomes in models of stroke by:

  • Reducing Oxidative Stress : It enhances mitochondrial functions and reduces oxidative damage .
  • Inhibiting Platelet Aggregation : The compound has shown potential in preventing blood clot formation, which is critical during ischemic events .

Antimicrobial Properties

Some derivatives of isobenzofuranone have been investigated for their ability to combat infections:

  • Antileishmanial Activity : Compounds derived from isobenzofuranone have been shown to inhibit the growth of Leishmania parasites by interfering with topoisomerase II activity, leading to cell death .

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of 1(3H)-isobenzofuranone demonstrated that certain modifications significantly increased cytotoxicity against breast cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substituents on the benzofuran core enhanced apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanisms

In a neuroprotection study involving stroke models, 3-butyl-6-fluoro-1(3H)-isobenzofuranone was found to significantly improve recovery outcomes. The compound was effective in increasing circulating endothelial progenitor cells and reducing infarct size through its antioxidant properties and modulation of inflammatory responses .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (μg/mL)Reference
1(3H)-Isobenzofuranone Derivative AAnticancer6.33 ± 0.08
3-butyl-6-fluoro-1(3H)-isobenzofuranoneNeuroprotectiveNot specified
JVPH3 (Isobenzofuranone derivative)AntileishmanialNot specified

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isobenzofuranone Derivatives

Compound Name & ID Molecular Formula Molecular Weight Key Substituents Biological Activity Source/Application
Target Compound C₂₂H₂₃NO₇ 413.43 - 6,7-Dimethoxy
- Tetrahydroisoquinoline
- N-Oxide
Likely microtubule modulation (inferred from noscapine analogs) Synthetic derivative of noscapine
Noscapine Hydrochloride C₂₂H₂₄ClNO₇ 449.88 - 6,7-Dimethoxy
- Tetrahydroisoquinoline
- HCl salt
Antitussive, anticancer (microtubule interference) Pharmaceutical agent
JVPH3 C₁₉H₁₁Cl₂O₃ 382.20 - 4-Chlorophenyl
- 7-Hydroxy
Antileishmanial (LdTOPII inhibition, ROS-mediated apoptosis) Synthetic antileishmanial agent
Compound 115 C₁₂H₁₄O₄ 222.24 - 4-(Methoxymethyl)
- 7-Methoxy, 6-Methyl
Cytotoxic (IC₅₀: 6–10 µg/mL vs. KB cells) Mangrove endophytic fungus Penicillium sp.
3-Butylidene-1(3H)-Isobenzofuranone C₁₁H₁₀O₂ 174.20 - Butylidene side chain Anti-quorum sensing (potential antimicrobial) Natural product in culinary herbs
Bisphosphonate Phthalimide C₁₆H₁₈NO₆P₂ 406.27 - Bisphosphonate groups Squalene synthase inhibition Synthetic enzyme inhibitor

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s tetrahydroisoquinoline and N-oxide groups distinguish it from simpler phthalides like 3-butylidene derivatives . N-Oxide modification may enhance solubility compared to noscapine hydrochloride, which relies on a salt form for bioavailability .

Anticancer Potential: The marine-derived Compound 115 (IC₅₀: 6 µg/mL) demonstrates that methoxy and methyl substituents on the isobenzofuranone core correlate with cytotoxicity . The target compound’s additional methoxy groups could further modulate potency or selectivity.

Antiparasitic Activity: JVPH3 and JVPH4 inhibit Leishmania donovani by targeting type II topoisomerase and inducing ROS-mediated apoptosis .

Synthetic Accessibility: The target compound is synthesized via methods analogous to noscapine derivatives, with yields around 64% reported for related analogs . Its stereochemical complexity, however, poses challenges for large-scale production .

Biological Activity

1(3H)-Isobenzofuranone derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities. The specific compound under discussion, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-N-oxide, exhibits potential therapeutic applications. This article reviews the biological activity of this compound based on various studies.

The compound has the following molecular characteristics:

  • Chemical Formula: C10_{10}H10_{10}O4_{4}
  • Molecular Weight: 194.1840 g/mol
  • IUPAC Name: 1(3H)-Isobenzofuranone derivative with specific substitutions at the 6 and 7 positions and a nitrogen oxide functional group.

Antiproliferative Activity

Research has demonstrated that isobenzofuranone derivatives possess significant antiproliferative properties against various cancer cell lines. A study synthesized a series of C-3 functionalized isobenzofuranones and evaluated their effects on U937 (lymphoma) and K562 (myeloid leukemia) cell lines. Notably:

  • Several derivatives inhibited over 90% of cell viability at concentrations of 100 µM .
  • Compounds exhibited IC50_{50} values lower than that of etoposide (VP16), a standard chemotherapy drug used as a control in the assays .

Table 1: Antiproliferative Activity of Isobenzofuranone Derivatives

Compound IDCell LineIC50_{50} (µM)% Inhibition at 100 µM
16K5622.79>90
18K5621.71>90
VP16K5627.06-

Antileishmanial Activity

Another significant finding is the antileishmanial activity of certain isobenzofuranone derivatives. Specifically:

  • Compounds such as JVPH3 and JVPH4 were found to be cytotoxic against both antimony-sensitive and resistant Leishmania parasites.
  • The mechanism involved inhibition of topoisomerase II activity, leading to apoptosis-like cell death in parasites.
  • Additionally, these compounds modulated host immune responses by increasing Th1 cytokine production in experimental models .

The biological activity of isobenzofuranones can be attributed to several mechanisms:

  • Topoisomerase Inhibition: Disruption of DNA replication processes in cancer cells and parasites.
  • Cytokine Modulation: Enhancement of immune responses against infections.
  • Antioxidant Properties: Some derivatives have shown promise as potent antioxidants which can mitigate oxidative stress in cells .

Case Studies and Research Findings

Multiple studies have reported varying degrees of biological activity for different isobenzofuranone derivatives:

  • A study highlighted the synthesis of hydroxylated isobenzofuranones that displayed phytotoxic activity against certain plant species, indicating potential herbicidal applications .
  • Another investigation into the antioxidant properties revealed that certain derivatives exhibited IC50_{50} values comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

  • The compound’s synthesis likely involves multi-step processes, including the formation of the isoquinoline and isobenzofuranone moieties. Key intermediates may include tetrahydroisoquinoline derivatives (e.g., 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl), as seen in structurally related alkaloids like hydrastine .
  • Methodological steps:

Alkaloid core synthesis : Use Pictet-Spengler or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline backbone.

Isobenzofuranone coupling : Employ nucleophilic substitution or oxidative coupling to attach the 6,7-dimethoxyisobenzofuranone group.

N-Oxide formation : Oxidize the tertiary amine using m-CPBA or H2_2O2_2 in acetic acid .

  • Validation: Monitor reaction progress via TLC and characterize intermediates using 1^1H/13^{13}C NMR and GC-MS .

Q. How can the stereochemistry of this compound be resolved experimentally?

  • X-ray crystallography is the gold standard for stereochemical confirmation. For example, racemic α-noscapine (a structurally similar compound) was resolved using single-crystal X-ray diffraction to confirm (3R*,5'S*) configurations .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • NOESY NMR : Analyze spatial proximity of protons to infer stereochemical relationships, particularly for the tetrahydroisoquinoline and dioxolo groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR :

  • 1^1H NMR: Identify methoxy groups (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • 13^{13}C NMR: Confirm carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the isobenzofuranone core .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (C22_{22}H23_{23}NO7_7) and detect fragmentation patterns (e.g., loss of CH3_3O or CO groups) .
    • IR Spectroscopy : Detect carbonyl stretches (1705–1650 cm1^{-1}) and ether linkages (1200–1100 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in alkaloid-like transformations?

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the N-oxide group may enhance electrophilicity at adjacent carbons .
  • Molecular Docking : Simulate interactions with biological targets (e.g., tubulin for noscapine analogs) to guide functionalization strategies .
  • MD Simulations : Study solvation effects and conformational stability in aqueous or lipid environments .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Case Example : If GC-MS data shows an unexpected molecular ion ([M]+^+ at m/z 413) but NMR suggests impurities, perform:

HPLC Purification : Isolate the target compound from byproducts (e.g., isomers or oxidation byproducts).

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to track N-oxide formation and verify connectivity .

Q. How does the N-oxide moiety influence the compound’s physicochemical properties?

  • Solubility : The N-oxide increases polarity, enhancing aqueous solubility compared to the parent tertiary amine. Measure logP via shake-flask or HPLC methods .
  • Stability : Assess pH-dependent degradation using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products .
  • Redox Behavior : Cyclic voltammetry can reveal reversible oxidation/reduction peaks linked to the N-oxide group .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Key Issues :

  • Racemization during coupling steps.
  • Byproduct formation in N-oxide synthesis.
    • Solutions :

Flow Chemistry : Improve reaction control and reduce residence time to minimize racemization.

Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology .

In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.